molecular formula C8H17NO2 B13311948 1-(Azetidin-3-yloxy)-2-methylbutan-2-ol

1-(Azetidin-3-yloxy)-2-methylbutan-2-ol

Cat. No.: B13311948
M. Wt: 159.23 g/mol
InChI Key: UNCDBAJIHPQXJC-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yloxy)-2-methylbutan-2-ol is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yloxy)-2-methylbutan-2-ol can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one, followed by the aza-Michael addition to yield the target functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yloxy)-2-methylbutan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yloxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Azetidin-3-yloxy)-2-methylbutan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(azetidin-3-yloxy)-2-methylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-3-8(2,10)6-11-7-4-9-5-7/h7,9-10H,3-6H2,1-2H3

InChI Key

UNCDBAJIHPQXJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC1CNC1)O

Origin of Product

United States

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